(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide: is a derivative of the well-known crown ether, 18-Crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of crown ethers allows them to form stable complexes with various cations, making them valuable in various chemical applications. The addition of carboxamide groups to the 18-Crown-6 structure enhances its ability to interact with specific ions and molecules, broadening its range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the modification of 18-Crown-6 through the introduction of carboxamide groups. This can be achieved through a multi-step process that includes the protection of hydroxyl groups, introduction of amide groups, and subsequent deprotection. Common reagents used in these reactions include acyl chlorides, amines, and protecting agents such as tert-butyldimethylsilyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.
Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is used as a complexing agent for various cations, facilitating the study of ion transport and separation processes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in studying ion channels and transport mechanisms in cells.
Industry: Industrially, the compound is used in the extraction and purification of metals, as well as in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide involves its ability to form stable complexes with specific ions and molecules. The crown ether structure provides a cavity that can encapsulate cations, while the carboxamide groups enhance binding specificity and stability. This interaction can influence various molecular targets and pathways, such as ion transport channels and enzymatic processes.
Comparison with Similar Compounds
18-Crown-6: The parent compound, which lacks the carboxamide groups.
Dibenzo-18-Crown-6: A derivative with benzene rings attached to the crown ether structure.
Dicyclohexano-18-Crown-6: A derivative with cyclohexane rings.
Uniqueness: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique due to the presence of carboxamide groups, which enhance its binding specificity and stability compared to other crown ethers. This makes it particularly valuable in applications requiring selective ion binding and transport.
Properties
Molecular Formula |
C24H44N4O10 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S,3S,11S,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m0/s1 |
InChI Key |
JCBZYAQCLZKNFP-MUGJNUQGSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H](OCCOCCO[C@@H]([C@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Canonical SMILES |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.